JNJ-42253432

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

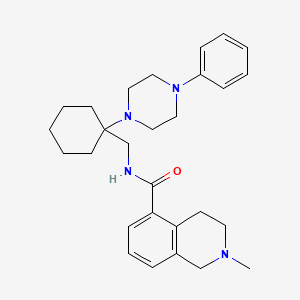

C28H38N4O |

|---|---|

Molekulargewicht |

446.6 g/mol |

IUPAC-Name |

2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide |

InChI |

InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33) |

InChI-Schlüssel |

DIKKTLPJDURHSW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C1)C=CC=C2C(=O)NCC3(CCCCC3)N4CCN(CC4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JNJ-42253432: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42253432 is a potent and centrally nervous system (CNS) penetrant antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary and secondary pharmacological targets. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of P2X7 receptor modulation.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism of action of this compound is the potent and selective antagonism of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[1] Under pathological conditions associated with high extracellular ATP concentrations, activation of the P2X7 receptor leads to the opening of a non-selective cation channel and, with prolonged activation, the formation of a larger pore. This triggers a cascade of downstream events, most notably the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]

This compound effectively blocks these ATP-induced events, thereby inhibiting the release of IL-1β. This anti-inflammatory action in the CNS is the cornerstone of its therapeutic potential.

Secondary Mechanism of Action: Serotonin Transporter (SERT) Antagonism

In addition to its primary activity at the P2X7 receptor, this compound has been shown to antagonize the serotonin transporter (SERT) at higher concentrations.[1] This interaction leads to an increase in extracellular serotonin levels in the brain. The antagonism of SERT is a well-established mechanism for many antidepressant medications.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Target | Species | pKi (mean ± SEM) |

| P2X7 Receptor | Human | 7.9 ± 0.08[1] |

| P2X7 Receptor | Rat | 9.1 ± 0.07[1] |

Table 2: In Vivo Target Occupancy of this compound in Rats

| Target | ED50 (mg/kg) | Corresponding Mean Plasma Concentration (ng/mL) |

| Brain P2X7 Receptor | 0.3[1] | 42[1] |

| Brain SERT | 10[1] | Not Reported |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action at the P2X7 Receptor

Caption: this compound blocks ATP-mediated activation of the P2X7 receptor, inhibiting downstream signaling.

Experimental Workflow for In Vitro IL-1β Release Assay

Caption: Workflow for quantifying the inhibitory effect of this compound on IL-1β release in vitro.

Logical Relationship for In Vivo Target Occupancy Studies

Caption: Logical flow for determining the in vivo brain receptor and transporter occupancy of this compound.

Detailed Experimental Protocols

In Vitro P2X7 Receptor Antagonism: IL-1β Release Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on P2X7-mediated IL-1β release from cultured monocytic cells or primary microglia.

Materials:

-

Cell Line: Human monocytic cell line (e.g., THP-1) or primary rodent microglia.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Priming Agent: Lipopolysaccharide (LPS) from E. coli.

-

P2X7 Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).

-

Test Compound: this compound.

-

Assay Buffer: Phosphate-buffered saline (PBS).

-

Quantification: Human or rodent IL-1β ELISA kit.

Procedure:

-

Cell Culture: Culture cells in a humidified incubator at 37°C and 5% CO2. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

-

Cell Priming: Seed cells into 96-well plates. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.

-

Compound Treatment: Wash the cells with PBS to remove the LPS-containing medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7 agonist, such as BzATP (100-300 µM), for 30-60 minutes.

-

Supernatant Collection: Centrifuge the cell plates to pellet the cells. Carefully collect the supernatants for cytokine analysis.

-

Cytokine Quantification: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Target Occupancy: Ex Vivo Autoradiography

This protocol outlines the general procedure to determine the in vivo occupancy of P2X7 receptors and serotonin transporters by this compound in the rat brain.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Test Compound: this compound.

-

Vehicle: Appropriate vehicle for oral or parenteral administration.

-

Radioligands: A specific high-affinity radioligand for the P2X7 receptor (e.g., [3H]-A-804598) and for SERT (e.g., [3H]-citalopram).

-

Equipment: Cryostat, phosphor imaging system or film cassettes, scintillation counter.

-

Buffers: Appropriate binding buffers for each radioligand.

Procedure:

-

Drug Administration: Administer this compound or vehicle to rats at various doses via the desired route (e.g., oral gavage).

-

Tissue Collection: At a predetermined time point after dosing (e.g., 1 hour, corresponding to peak brain exposure), euthanize the animals and rapidly dissect the brains. A blood sample should be collected for pharmacokinetic analysis.

-

Tissue Processing: Freeze the brains immediately on dry ice or in isopentane cooled with liquid nitrogen. Store at -80°C until sectioning.

-

Cryosectioning: Section the frozen brains into thin slices (e.g., 20 µm) using a cryostat and thaw-mount the sections onto microscope slides.

-

Radioligand Binding:

-

Total Binding: Incubate a set of sections with the radioligand in the appropriate binding buffer.

-

Non-specific Binding: Incubate an adjacent set of sections with the radioligand in the presence of a high concentration of a non-labeled competing ligand to define non-specific binding.

-

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Imaging: Expose the dried slides to a phosphor imaging screen or autoradiographic film.

-

Data Analysis: Quantify the specific binding in relevant brain regions. Calculate the percent receptor/transporter occupancy for each dose of this compound by comparing the specific binding in drug-treated animals to that in vehicle-treated animals. Determine the ED50 from the dose-occupancy curve.

Conclusion

This compound is a dual-action molecule that primarily functions as a potent P2X7 receptor antagonist, effectively inhibiting a key pathway in neuroinflammation. Its secondary activity as a serotonin transporter antagonist may offer additional therapeutic benefits. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the pharmacological profile and potential clinical applications of this compound and other modulators of the P2X7 signaling pathway.

References

JNJ-42253432 P2X7 receptor antagonism

An In-Depth Technical Guide to JNJ-42253432 P2X7 Receptor Antagonism

Introduction

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a critical component of the purinergic signaling system. Predominantly expressed on immune cells such as microglia and macrophages, its activation by high concentrations of extracellular ATP—often released during cellular stress or injury—initiates a cascade of inflammatory responses.[1][2] P2X7R activation leads to the formation of a non-selective cation channel, triggering events like the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[3][4] This role in neuroinflammation and immune modulation has positioned the P2X7R as a promising therapeutic target for a range of inflammatory and neurological disorders.[5][6][7]

This compound is a novel, potent, and centrally permeable P2X7 receptor antagonist developed to investigate the therapeutic potential of blocking this pathway.[3][8] This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, the underlying P2X7R signaling pathways, and the experimental methodologies used for its characterization.

P2X7 Receptor Signaling Pathway

Activation of the P2X7R by its endogenous ligand, ATP, initiates a complex series of intracellular events. Initially, it functions as a cation channel, permitting the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[9] This ionic flux is a catalyst for downstream signaling. Prolonged ATP exposure triggers a conformational change, leading to the formation of a large, non-selective pore, which allows the passage of molecules up to 900 Daltons.[10] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[11][12]

This compound: Mechanism of Antagonism

This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[13] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when ATP is bound. This mechanism effectively blocks the opening of the ion channel and subsequent downstream signaling, thereby inhibiting the release of IL-1β and other pro-inflammatory mediators.

Pharmacological Data

This compound is characterized as a high-affinity P2X7 antagonist that is permeable to the central nervous system, demonstrating a brain-to-plasma concentration ratio of 1.[3][8] Its pharmacological profile has been established through a variety of in vitro and in vivo studies.

Table 1: In Vitro Affinity and Potency

| Species | Assay Type | Parameter | Value | Reference |

| Rat | Radioligand Binding | pKi | 9.1 ± 0.07 | [3][8][14] |

| Human | Radioligand Binding | pKi | 7.9 ± 0.08 | [3][8][14] |

| Rat (Microglia) | IL-1β Release | pIC50 | 7.1 ± 0.1 | [15] |

| Rat (Astrocytes) | Calcium Flux | pIC50 | 7.5 ± 0.4 | [15] |

| Human (Blood) | IL-1β Release | pIC50 | 6.7 ± 0.07 | [15] |

| Human (Monocytes) | IL-1β Release | pIC50 | 7.5 ± 0.07 | [15] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics (Rat Model)

| Parameter | Description | Value | Reference |

| Brain P2X7 Occupancy | Effective dose to occupy 50% of brain P2X7 receptors. | ED50 = 0.3 mg/kg | [3][8] |

| Plasma Concentration | Mean plasma level corresponding to ED50 for brain occupancy. | 42 ng/mL | [3][8] |

| SERT Occupancy | Effective dose to occupy 50% of serotonin transporters (off-target activity at higher doses). | ED50 = 10 mg/kg | [3][8] |

| Brain/Plasma Ratio | Ratio of compound concentration in the brain vs. plasma. | ~1 | [3][8] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its affinity, potency, and functional effects.

Protocol 1: In Vitro IL-1β Release Assay

This assay measures the ability of a compound to inhibit P2X7R-mediated cytokine release from immune cells.

-

Cell Preparation: Primary rat microglial cells or human peripheral blood monocytes are isolated and cultured.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The P2X7R agonist Bz-ATP is added to the culture to stimulate P2X7R and trigger IL-1β release.

-

Quantification: The concentration of mature IL-1β in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-response curve is analyzed to calculate the pIC50 value, representing the potency of this compound.[15]

Protocol 2: Ex Vivo Brain Receptor Occupancy Assay

This method quantifies the extent and dose-dependency of P2X7R engagement by this compound in the brain.

-

Dosing: Rats are administered this compound orally at a range of doses.

-

Tissue Collection: After a specified time (e.g., 2 hours), animals are euthanized, and brains are collected and sectioned.

-

Autoradiography: Brain slices are incubated with a radiolabeled P2X7R-specific ligand. The binding of the radioligand is inversely proportional to the amount of receptor occupied by the unlabeled this compound.

-

Imaging and Analysis: The radioactivity on the brain slices is measured using a phosphor imager. The data is used to calculate the percentage of receptor occupancy for each dose and determine the ED50.[3][16]

Preclinical Findings and Summary

Preclinical studies demonstrated that this compound is a potent and selective P2X7R antagonist that effectively engages its target in the central nervous system.[3][8] The compound successfully blocked the release of IL-1β both in vitro from glial cells and in vivo in the brains of freely moving rats.[3][8] While it showed efficacy in models of certain CNS-related behaviors, such as attenuating amphetamine-induced hyperactivity, it did not show an effect in models of neuropathic or inflammatory pain.[3][8] Furthermore, in a chronic stress model, this compound failed to produce efficacy, a finding that was correlated with achieving lower relative brain occupancy compared to other, more effective P2X7 antagonists.[16]

References

- 1. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 5. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 6. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unife.it [iris.unife.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 1428327-35-8 | MOLNOVA [molnova.com]

- 15. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42253432: A Technical Overview of CNS Penetration and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the central nervous system (CNS) penetration and bioavailability of JNJ-42253432, a novel, high-affinity P2X7 receptor antagonist. The information is compiled from preclinical studies to support further research and development efforts.

Core Compound Characteristics

This compound, chemically identified as 2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide, is a potent antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its ability to cross the blood-brain barrier and its oral activity make it a compound of interest for CNS-related disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the CNS penetration, receptor affinity, and in vivo pharmacodynamics of this compound.

Table 1: CNS Penetration and Bioavailability

| Parameter | Species | Value | Method |

| Brain-to-Plasma Ratio | Rat | 1 | Not specified |

| Oral Activity | Rat | Active | Demonstrated in vivo |

Table 2: Receptor Affinity and In Vivo Efficacy

| Parameter | Species/Target | Value |

| pKi | Rat P2X7 | 9.1 ± 0.07 |

| pKi | Human P2X7 | 7.9 ± 0.08 |

| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg |

| Mean Plasma Concentration at ED50 | Rat | 42 ng/mL |

| ED50 (SERT Occupancy) | Rat | 10 mg/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Protocol 1: In Vivo Brain P2X7 Receptor Occupancy in Rats

-

Objective: To determine the in vivo potency of this compound in occupying brain P2X7 channels.

-

Subjects: Male Sprague-Dawley rats.

-

Compound Administration: this compound was administered via oral gavage.

-

Procedure:

-

Rats were dosed with varying concentrations of this compound.

-

At a predetermined time point post-dosing, animals were euthanized.

-

Brains and plasma were collected.

-

Brain tissue was homogenized.

-

The level of P2X7 receptor occupancy in the brain homogenates was determined using a specific radioligand binding assay.

-

Plasma concentrations of this compound were quantified using LC-MS/MS.

-

The ED50, the dose at which 50% of the brain P2X7 receptors are occupied, was calculated by correlating the dose with the percentage of receptor occupancy.

-

Protocol 2: Assessment of CNS Penetration (Brain-to-Plasma Ratio)

-

Objective: To quantify the extent of this compound penetration into the central nervous system.

-

Subjects: Male Sprague-Dawley rats.

-

Compound Administration: this compound was administered at a specified dose.

-

Procedure:

-

Following compound administration, at a specific time point, blood and brain samples were collected.

-

Plasma was separated from the blood.

-

Brain tissue was homogenized.

-

The concentration of this compound in both plasma and brain homogenates was determined using a validated analytical method, such as LC-MS/MS.

-

The brain-to-plasma concentration ratio was calculated to assess the degree of CNS penetration. A ratio of 1 indicates excellent brain penetration.[1]

-

Visualizations

Signaling Pathway of P2X7 Receptor Antagonism

Caption: P2X7 receptor antagonism by this compound blocks ATP-mediated signaling.

Experimental Workflow for CNS Penetration Assessment

Caption: Workflow for determining the brain-to-plasma ratio of this compound.

Mechanism of Action

This compound exerts its effects primarily through the antagonism of the P2X7 receptor. In the CNS, these receptors are predominantly expressed on glial cells.[1] Activation of P2X7 by extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel. This influx of ions triggers the activation of the NLRP3 inflammasome, culminating in the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] By blocking the P2X7 receptor, this compound inhibits this cascade, thereby reducing neuroinflammation.

Interestingly, at higher concentrations, this compound has been shown to antagonize the serotonin transporter (SERT), leading to an increase in brain serotonin levels.[1] This off-target activity may contribute to its overall pharmacological profile.

Conclusion

This compound is a potent, orally active, and CNS-penetrant P2X7 receptor antagonist.[1] Its favorable pharmacokinetic and pharmacodynamic properties, particularly its excellent brain-to-plasma ratio, make it a valuable tool for investigating the role of the P2X7 receptor in various CNS disorders. The dual action on both the P2X7 receptor and SERT at different concentrations warrants further investigation to fully elucidate its therapeutic potential.

References

JNJ-42253432: A Potent P2X7 Antagonist for the Modulation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathophysiology of a wide range of neurological and psychiatric disorders. A key mediator of this inflammatory cascade is the P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia and astrocytes. Activation of the P2X7 receptor triggers a signaling cascade culminating in the release of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on neuroinflammatory pathways, and a summary of key preclinical findings. The data presented herein underscore the potential of this compound as a therapeutic agent for CNS disorders with a significant neuroinflammatory component.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its anti-neuroinflammatory effects by selectively targeting and inhibiting the P2X7 receptor. In the CNS, extracellular ATP, often released in response to cellular stress or injury, acts as a danger signal. This ATP binds to the P2X7 receptor on glial cells, initiating a cascade of events that includes ion flux, and activation of the NLRP3 inflammasome, leading to the processing and release of IL-1β.[1][2][3] this compound competitively binds to the P2X7 receptor, preventing its activation by ATP and thereby blocking the downstream inflammatory signaling.

Signaling Pathway of P2X7-Mediated Neuroinflammation

References

- 1. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42253432: A Technical Overview of its Role in Modulating Interleukin-1β Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-42253432, a potent antagonist of the P2X7 receptor, and its consequential effects on the release of the pro-inflammatory cytokine, interleukin-1 beta (IL-1β). This document details the underlying signaling pathways, experimental methodologies for its evaluation, and key quantitative data, offering a comprehensive resource for professionals in the field of immunology and drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism and NLRP3 Inflammasome Inhibition

This compound exerts its inhibitory effect on IL-1β release by targeting the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress or injury, is a critical step in the activation of the NLRP3 inflammasome.

The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1. Activated caspase-1 is responsible for the cleavage of pro-IL-1β into its mature, biologically active form, which is then secreted from the cell. By blocking the P2X7 receptor, this compound prevents the ATP-induced signaling cascade that leads to NLRP3 inflammasome assembly and subsequent IL-1β production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and in vivo activity of this compound.

| Parameter | Species | Value | Reference |

| pKi (P2X7 Receptor) | Human | 7.9 ± 0.08 | [1] |

| pKi (P2X7 Receptor) | Rat | 9.1 ± 0.07 | [1] |

Table 1: In Vitro P2X7 Receptor Binding Affinity of this compound

| Parameter | Species | Dose | Corresponding Plasma Concentration | Reference |

| ED50 (Brain P2X7 Occupancy) | Rat | 0.3 mg/kg | 42 ng/ml | [1][2][3] |

Table 2: In Vivo Brain P2X7 Receptor Occupancy of this compound

Signaling Pathway

The signaling cascade initiated by ATP binding to the P2X7 receptor and culminating in IL-1β release is a critical pathway in inflammatory responses. This compound intervenes at the initial step of this pathway.

References

JNJ-42253432: A Deep Dive into its Role in Microglial Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42253432, a central nervous system (CNS)-penetrant antagonist of the P2X7 receptor, and its significant role in the modulation of microglial activation. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound is a high-affinity, orally active antagonist of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on the surface of microglia in the CNS.[1][2] Under conditions of cellular stress or injury, high concentrations of extracellular ATP are released, which then bind to and activate the P2X7 receptor. This activation triggers a cascade of downstream signaling events within the microglia, leading to a pro-inflammatory state.

This compound exerts its effects by competitively binding to the P2X7 receptor, thereby preventing its activation by ATP. This blockade effectively dampens the subsequent inflammatory response, positioning this compound as a potential therapeutic agent for neuroinflammatory disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity of this compound for P2X7 Receptors

| Species | pKi (± SEM) |

| Rat | 9.1 (± 0.07) |

| Human | 7.9 (± 0.08) |

Data sourced from Lord et al., 2014.[1][2]

Table 2: In Vivo P2X7 Receptor Occupancy of this compound in Rats

| Parameter | Value | Corresponding Mean Plasma Concentration |

| ED50 | 0.3 mg/kg | 42 ng/mL |

Data sourced from Lord et al., 2014.[1]

Signaling Pathways in Microglial Activation

The activation of the P2X7 receptor on microglia initiates a complex signaling cascade that culminates in the release of pro-inflammatory cytokines. A key component of this pathway is the activation of the NLRP3 inflammasome.

P2X7-Mediated NLRP3 Inflammasome Activation

The binding of ATP to the P2X7 receptor leads to the opening of its ion channel, resulting in K+ efflux and Ca2+ influx. The resulting low intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex. This multi-protein platform then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.

Downstream Pro-inflammatory Cascades

Beyond NLRP3 activation, P2X7 receptor signaling also engages other pro-inflammatory pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38. These pathways further amplify the inflammatory response by promoting the transcription of various pro-inflammatory genes.[3]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of this compound.

BzATP-Induced IL-1β Release Assay (In Vitro)

This assay is used to assess the ability of this compound to inhibit P2X7 receptor-mediated IL-1β release from microglia.

Objective: To quantify the inhibitory effect of this compound on the release of IL-1β from cultured microglial cells stimulated with the P2X7 agonist, BzATP.

General Procedure:

-

Cell Culture: Primary microglia or a suitable microglial cell line are cultured under standard conditions.

-

Priming: Cells are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a defined period (e.g., 3-4 hours) to induce the expression of pro-IL-1β.[4]

-

Compound Incubation: The primed cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: The P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to the culture medium to stimulate P2X7 receptors.

-

Supernatant Collection: After a short incubation period (e.g., 30-60 minutes), the cell culture supernatant is collected.[4]

-

Quantification: The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit.

Ex Vivo P2X7 Receptor Occupancy Assay

This assay determines the extent to which this compound binds to and occupies P2X7 receptors in the brain after in vivo administration.

Objective: To measure the percentage of P2X7 receptors in the brain that are bound by this compound at different doses.

General Procedure:

-

Compound Administration: Animals (typically rats or mice) are administered this compound or vehicle via the intended clinical route (e.g., oral).

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain Sectioning: The frozen brains are sectioned using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a radiolabeled P2X7 receptor ligand.

-

Washing: Unbound radioligand is washed away.

-

Imaging and Quantification: The amount of bound radioligand is detected and quantified using techniques such as autoradiography and phosphorimaging.[5]

-

Data Analysis: The specific binding of the radioligand in the brains of this compound-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy.[6]

Conclusion

This compound is a potent and CNS-penetrant P2X7 receptor antagonist that effectively modulates microglial activation by blocking the ATP-P2X7 signaling axis. Its ability to inhibit the downstream activation of the NLRP3 inflammasome and subsequent release of IL-1β underscores its potential as a therapeutic agent for a range of neuroinflammatory conditions. The experimental data and methodologies outlined in this guide provide a solid foundation for further research and development of P2X7-targeted therapies.

References

- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Receptor localization, native tissue binding and ex vivo occupancy for centrally penetrant P2X7 antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42253432: An In-depth Technical Guide to its Serotonin Transporter Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the serotonin transporter (SERT) activity of JNJ-42253432, a compound primarily identified as a potent P2X7 antagonist. While its main mechanism of action is the blockade of the P2X7 ion channel, at higher concentrations, this compound demonstrates notable off-target engagement with the serotonin transporter. This document consolidates the available quantitative data, outlines probable experimental methodologies, and visualizes key pathways and processes.

Core Quantitative Data

The primary in vivo measure of this compound's activity at the serotonin transporter is its occupancy, which demonstrates a dose-dependent engagement in the central nervous system. At higher doses, this interaction leads to a discernible physiological effect, namely an increase in brain serotonin levels.

| Parameter | Species | Value | Primary Reference |

| SERT Occupancy (ED50) | Rat | 10 mg/kg | [1][2] |

| Effect on Brain Serotonin | Rat | Increased levels at higher doses | [1][2] |

ED50 represents the dose required to achieve 50% of the maximal effect, in this case, occupancy of the serotonin transporter.

It is important to note that the primary target of this compound is the P2X7 receptor, for which it has a significantly higher affinity.

| Parameter | Species | Value (pKi) | Primary Reference |

| P2X7 Receptor Affinity | Rat | 9.1 ± 0.07 | [1][2] |

| P2X7 Receptor Affinity | Human | 7.9 ± 0.08 | [1][2] |

| Parameter | Species | Value (ED50) | Primary Reference |

| Brain P2X7 Channel Occupancy | Rat | 0.3 mg/kg | [1][2] |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

Experimental Protocols

While the specific, detailed protocols for the SERT activity of this compound are not publicly available, this section outlines the standard and widely accepted methodologies that are likely to have been employed for the determination of in vivo SERT occupancy.

In Vivo Serotonin Transporter (SERT) Occupancy Study

Objective: To determine the dose-dependent occupancy of the serotonin transporter in the brain by this compound in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at a range of doses. A vehicle control group is also included.

-

Radiotracer Administration: At a specified time point after drug administration, a radiolabeled ligand selective for SERT (e.g., [¹¹C]DASB or [¹²³I]ADAM) is injected intravenously (i.v.).

-

Brain Imaging or Tissue Collection:

-

Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT): If a suitable radiotracer is used, brain radioactivity is measured over time to determine the binding potential of the radiotracer in SERT-rich brain regions (e.g., striatum, thalamus).

-

Ex Vivo Autoradiography: At a predetermined time after radiotracer injection, animals are euthanized, and their brains are rapidly removed and frozen. Brain sections are then prepared and exposed to a phosphor imaging plate or film to visualize the distribution and density of the radiotracer.

-

-

Data Analysis:

-

The specific binding of the radiotracer in SERT-rich regions is calculated by subtracting the non-specific binding (measured in a region with low SERT density, such as the cerebellum) from the total binding.

-

SERT occupancy is then calculated as the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.

-

The ED50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Visualizations

Logical Relationship of this compound Activity

References

Erroneous Premise and Clarification: JNJ-42253432 is a P2X7 Antagonist, Not a FAAH Inhibitor

A critical clarification must be made at the outset of this technical guide. The compound JNJ-42253432 is identified in the scientific literature not as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, but as a potent, brain-penetrant antagonist of the P2X7 receptor.[1][2] Furthermore, a key preclinical study that evaluated several P2X7 antagonists in rodent models of anhedonia reported that this compound, in fact, did not demonstrate efficacy.[3]

However, the core scientific premise of the query—investigating the inhibition of FAAH as a therapeutic strategy for anhedonia—is strongly supported by a significant body of preclinical research. Therefore, to provide a valuable and accurate technical resource, this guide will focus on the requested topic of FAAH inhibitors in preclinical models of anhedonia . The data and protocols presented are based on well-characterized FAAH inhibitors, such as URB597, which serve as representative examples for this mechanism of action. Where relevant, JNJ-42165279, a compound developed by Johnson & Johnson that is a known FAAH inhibitor, will be mentioned.[4][5]

Executive Summary

Anhedonia, the reduced ability to experience pleasure, is a debilitating core symptom of Major Depressive Disorder (MDD) that remains a significant clinical challenge. The endocannabinoid system, particularly the neurotransmitter anandamide (AEA), is a critical modulator of mood, stress, and reward processing. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the metabolic degradation of anandamide in the central nervous system.[6] By inhibiting FAAH, the endogenous levels of anandamide are increased, enhancing its signaling at cannabinoid receptors. This mechanism has been investigated as a novel therapeutic approach for depression and anxiety. Extensive preclinical evidence shows that FAAH inhibitors can successfully reverse anhedonia-like behaviors in rodent models of depression, most notably the chronic mild stress model.[7][8][9] This whitepaper provides a detailed examination of the preclinical data, experimental methodologies, and underlying biological pathways supporting the development of FAAH inhibitors for the treatment of anhedonia.

Data Presentation: Efficacy of FAAH Inhibitors in Preclinical Models of Anhedonia

The quantitative data from key studies are summarized below to facilitate comparison. These studies primarily utilize the Chronic Mild Stress (CMS) or Chronic Unpredictable Stress (CUS) paradigms, which induce a depressive-like phenotype in rodents, including a measurable state of anhedonia.

Table 1: Effect of FAAH Inhibitor URB597 on Sucrose Preference in Chronic Stress Models

| Animal Model | Species/Strain | Stress Paradigm | Treatment | Dose & Route | Duration | Key Outcome | Reference |

| Chronic Mild Stress | Rat | 5 weeks of varied stressors | URB597 | 0.3 mg/kg, i.p. | Daily for 5 weeks | Corrected the CMS-induced deficit in sucrose consumption. | [9] |

| Chronic Unpredictable Stress | Mouse | Not specified | URB597 | 0.2 mg/kg, i.p. | Daily for 14 days | Reversed CUS-induced anhedonic and despair-like behaviors. | [8] |

| Maternal Deprivation | Rat | Early life stress via maternal separation | URB597 | 0.4 mg/kg, i.p. | Not specified | Prevented the development of depressive-like behaviors and social recognition deficits. | [7] |

Table 2: Neurochemical Effects of FAAH Inhibitor URB597

| Species/Strain | Treatment | Dose & Route | Measurement Timing | Brain Region(s) | Key Outcome | Reference |

| Rat | Acute URB597 | 0.1 mg/kg, i.p. | Post-injection | Hippocampus, Prefrontal Cortex | Significant accumulation of Anandamide (AEA). | [7] |

| Rat | Chronic URB597 with CMS | 0.3 mg/kg, i.p. | After 5 weeks | Midbrain, Striatum, Thalamus | Significantly increased levels of Anandamide (AEA). | [7] |

Experimental Protocols

The validity and reproducibility of preclinical findings depend on meticulous and standardized experimental procedures. The following sections detail the methodologies for the core experiments cited.

Chronic Mild Stress (CMS) / Chronic Unpredictable Stress (CUS) Model

This is a widely validated preclinical model for inducing a depressive-like state, including anhedonia, in rodents.

-

Objective: To induce a chronic state of behavioral depression through the application of a series of mild, unpredictable environmental and social stressors.

-

Apparatus: Standard laboratory housing and equipment for inducing various stressors.

-

Procedure:

-

Animal Housing: Rodents are typically single-housed throughout the procedure to prevent group buffering of stress and to allow for accurate individual fluid/food consumption measurements.

-

Stress Regimen: For a duration of 4 to 8 weeks, animals are exposed to a daily schedule of alternating, mild stressors. The unpredictability of the stressor is paramount to prevent habituation.

-

Examples of Stressors: The protocol includes a variety of stressors such as a tilted cage (45°), overnight illumination (reversal of light/dark cycle), food and/or water deprivation (for 12-24 hours), exposure to a soiled/damp cage, stroboscopic lighting, and white noise.[10]

-

Control Group: A parallel control group is maintained in an identical environment without the application of stressors.

-

Monitoring: Anhedonia is typically monitored on a weekly basis using the Sucrose Preference Test.

-

Sucrose Preference Test (SPT)

The SPT is the gold-standard behavioral assay for measuring anhedonia in rodents, based on the principle that depressed animals will show a reduced preference for a rewarding sweet solution.[10][11][12]

-

Objective: To operationally quantify anhedonia by measuring the voluntary consumption of a palatable sucrose solution versus water.

-

Apparatus: The animal's home cage is fitted with two identical, calibrated drinking bottles with sipper tubes.

-

Procedure:

-

Habituation: For at least 48 hours prior to testing, animals are habituated to the two-bottle setup. This may involve presenting two bottles of water, followed by one bottle of 1% sucrose solution and one of water.[13]

-

Baseline Measurement: A baseline preference for sucrose is determined for each animal before the initiation of the stress protocol or drug administration.

-

Pre-Test Deprivation: To encourage drinking behavior during the test, animals are typically deprived of water for 12-24 hours immediately preceding the test.[11]

-

Test Phase: Animals are given free access to two pre-weighed bottles: one containing a 1% sucrose solution and the other containing regular drinking water. The test duration can range from 1 to 24 hours.

-

Control for Side Bias: To prevent a confounding preference for a specific side of the cage, the positions of the two bottles are switched at the midpoint of the testing period.[10][13]

-

Data Collection: At the end of the test, the bottles are weighed again to calculate the amount of each liquid consumed in grams (assuming 1 mL ≈ 1 g).

-

Calculation: The sucrose preference is calculated as a percentage of total fluid intake:

-

Sucrose Preference (%) = [Weight of Sucrose Solution Consumed (g) / (Weight of Sucrose Solution Consumed (g) + Weight of Water Consumed (g))] x 100[11]

-

-

Interpretation: A statistically significant reduction in sucrose preference in the stress-exposed or vehicle-treated group compared to the non-stressed control group is indicative of an anhedonia-like state.[12]

-

Intracranial Self-Stimulation (ICSS)

ICSS is an operant behavioral paradigm that provides a direct functional measure of the brain's reward system sensitivity.

-

Objective: To determine the threshold of electrical stimulation required to support motivated behavior, which serves as a proxy for the 'pleasure' or reward value of the stimulation. Anhedonia is characterized by an elevation in this threshold.[14]

-

Apparatus: An operant conditioning chamber containing a response mechanism (e.g., a lever or nose-poke port) linked to an electrical stimulator.

-

Procedure:

-

Stereotaxic Surgery: An electrode is surgically implanted into a key node of the brain's reward circuitry, most commonly the medial forebrain bundle (MFB) in the lateral hypothalamus.[14][15]

-

Training: Post-recovery, animals are trained in the operant chamber to perform an action (e.g., press the lever) to receive a brief pulse of electrical stimulation. This stimulation is highly reinforcing, and animals rapidly acquire the behavior.[16]

-

Threshold Determination: After stable responding is achieved, a psychophysical procedure is used to determine the reward threshold. This involves systematically varying the frequency or intensity of the stimulation to find the minimum level that sustains responding.

-

Drug/Condition Assessment: Once a stable baseline threshold is established, the effect of an experimental manipulation (e.g., administration of a FAAH inhibitor or induction of a stress state) is measured as a shift in this threshold.

-

Interpretation:

-

A decrease in the ICSS threshold signifies a reward-enhancing or anti-anhedonic effect.

-

An increase in the ICSS threshold signifies a reward-dampening effect, which is interpreted as an anhedonic state.[14]

-

While some drugs of abuse lower ICSS thresholds, FAAH inhibitors typically do not produce this effect on their own but can effectively reverse stress-induced elevations in ICSS thresholds.[17][18]

-

-

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway: FAAH Inhibition and Anandamide Augmentation

The therapeutic effect of FAAH inhibitors is predicated on their ability to prevent the breakdown of anandamide, thereby amplifying its natural signaling.

Caption: FAAH inhibition blocks anandamide (AEA) degradation, increasing its availability to act on CB1 receptors.

Experimental Workflow: Preclinical Anhedonia Study

The following flowchart depicts the standard progression of a preclinical study designed to test a potential anti-anhedonic compound.

Caption: Workflow for a typical preclinical study of anhedonia using the Chronic Mild Stress (CMS) model.

Logical Relationship: FAAH Inhibition and Anhedonia Reversal

This diagram illustrates the hypothesized cause-and-effect pathway from drug administration to the observed behavioral outcome.

Caption: The logical cascade from FAAH inhibition to the behavioral reversal of anhedonia.

References

- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase inhibition alleviates anxiety-like symptoms in a rat model used to study post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Inhibition of FAAH Reduces Depressive-Like Behavior and Improves Dentate Gyrus Proliferation after Chronic Unpredictable Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 12. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]

- 14. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 17. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of JNJ-42253432: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor, an ATP-gated ion channel expressed in glial cells within the central nervous system.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, selectivity, and in vitro and in vivo effects. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are included to facilitate further research and development.

Introduction

The P2X7 receptor plays a crucial role in neuroinflammation by modulating the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1] Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders. This compound has been developed as a potent and selective antagonist of the P2X7 receptor with desirable pharmacokinetic and pharmacodynamic properties for investigating the therapeutic potential of P2X7 modulation in the central nervous system.[1][2]

Mechanism of Action

This compound acts as a high-affinity antagonist at the P2X7 receptor.[1] By binding to the receptor, it blocks the ATP-induced influx of cations, thereby inhibiting the downstream signaling cascade that leads to the release of IL-1β and other inflammatory mediators.[1] At higher concentrations, this compound also exhibits antagonism of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity

| Target | Species | pKi (mean ± SEM) |

| P2X7 Receptor | Rat | 9.1 ± 0.07[1][2] |

| P2X7 Receptor | Human | 7.9 ± 0.08[1][2] |

Table 2: In Vivo Potency and Occupancy

| Parameter | Species | ED50 | Corresponding Plasma Concentration |

| Brain P2X7 Occupancy | Rat | 0.3 mg/kg[1][2] | 42 ng/mL[1][2] |

| SERT Occupancy | Rat | 10 mg/kg[1][2] | Not Reported |

Experimental Protocols

P2X7 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the P2X7 receptor.

Materials:

-

Cell membranes expressing either rat or human P2X7 receptors

-

Radioligand (e.g., [³H]A-804598)

-

This compound (or other competing ligands)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Determine non-specific binding by including a high concentration of a known P2X7 ligand in some wells.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

BzATP-Induced IL-1β Release in Freely Moving Rats

Objective: To assess the in vivo efficacy of this compound in blocking P2X7-mediated IL-1β release in the brain.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

-

Vehicle for drug administration

-

Microdialysis probes and surgical equipment

-

Artificial cerebrospinal fluid (aCSF)

-

ELISA kit for rat IL-1β

Protocol:

-

Surgically implant a guide cannula into the desired brain region (e.g., hippocampus) of the rats. Allow for a recovery period of at least one week.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Administer this compound or vehicle via the desired route (e.g., oral gavage).

-

After a set pre-treatment time, introduce BzATP into the perfusion medium (reverse dialysis) to stimulate P2X7 receptors.

-

Collect microdialysis samples at regular intervals before and after BzATP administration.

-

Analyze the concentration of IL-1β in the dialysates using a specific ELISA kit.

-

Compare the levels of IL-1β release in this compound-treated animals to vehicle-treated controls to determine the inhibitory effect of the compound.

Amphetamine-Induced Hyperactivity in Rats

Objective: To evaluate the effect of this compound on psychostimulant-induced locomotor activity.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

d-amphetamine

-

Vehicle for drug administration

-

Open-field activity chambers equipped with photobeam detectors

Protocol:

-

Habituate the rats to the open-field chambers for a set period on consecutive days prior to testing.

-

On the test day, administer this compound or vehicle to the rats.

-

After a pre-treatment interval, administer d-amphetamine or vehicle.

-

Immediately place the animals in the open-field chambers and record locomotor activity for a defined duration (e.g., 90 minutes).

-

Locomotor activity is typically measured as distance traveled, number of horizontal movements, and/or number of vertical movements (rearing).

-

Compare the locomotor activity of the different treatment groups to determine if this compound can attenuate the hyperactivity induced by amphetamine.

Signaling Pathway and Experimental Workflow Diagrams

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of serotonin reuptake via SERT and its inhibition by this compound.

Caption: Overall experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a potent, brain-penetrant P2X7 receptor antagonist with a well-characterized pharmacological profile.[1][2] Its ability to modulate neuroinflammation in vivo makes it a valuable tool for investigating the role of the P2X7 receptor in CNS disorders. The dual antagonism of P2X7 and SERT at higher doses presents both therapeutic opportunities and considerations for target selectivity in future drug development. The detailed methodologies and data presented in this guide are intended to support and guide further research into this and similar compounds.

References

- 1. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42253432: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-42253432, a potent and centrally permeable P2X7 receptor antagonist, for neuroscience research applications. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant pathways and workflows.

Introduction to this compound and the P2X7 Receptor in Neuroscience

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a key player in neuroinflammation.[1][2] Primarily expressed on microglia and other immune cells within the central nervous system (CNS), its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory events.[1][3] This includes the formation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][3] Given its role in neuroinflammatory processes, the P2X7R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.

This compound is a high-affinity, selective, and brain-penetrant antagonist of the P2X7 receptor.[1][4] Its ability to cross the blood-brain barrier and engage its target in the CNS makes it a valuable tool for investigating the role of P2X7R in various neuropathological conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Reference(s) |

| pKi | Rat P2X7R | 9.1 ± 0.07 | [1][4] |

| pKi | Human P2X7R | 7.9 ± 0.08 | [1][4] |

Table 2: In Vivo Pharmacodynamics and Target Engagement

| Parameter | Species | Value | Corresponding Plasma Concentration | Reference(s) |

| ED50 (Brain P2X7R Occupancy) | Rat | 0.3 mg/kg | 42 ng/mL | [1][4] |

| ED50 (SERT Occupancy) | Rat | 10 mg/kg | - | [1][4] |

Signaling Pathway and Experimental Workflows

P2X7 Receptor Signaling Pathway in Neuroinflammation

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that culminates in the release of pro-inflammatory cytokines. This compound acts by blocking this receptor, thereby inhibiting these downstream effects.

Experimental Workflow: In Vitro IL-1β Release Assay

This workflow outlines the key steps in an in vitro assay to measure the inhibitory effect of this compound on P2X7R-mediated IL-1β release.

Experimental Workflow: In Vivo Amphetamine-Induced Hyperactivity Model

This workflow describes the general procedure for evaluating the effect of this compound on amphetamine-induced hyperactivity in rodents.

Detailed Experimental Protocols

In Vitro P2X7 Receptor-Mediated IL-1β Release Assay

Objective: To determine the in vitro potency of this compound in inhibiting P2X7R-mediated IL-1β release.

Materials:

-

Cell line expressing P2X7R (e.g., human monocytic cell line THP-1 or primary microglia)

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

-

Phosphate-buffered saline (PBS)

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Priming:

-

Culture cells in appropriate medium until they reach the desired confluency.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.[5]

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then in culture medium.

-

Wash the primed cells with PBS and replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.

-

Incubate for a predetermined time (e.g., 30 minutes).

-

-

P2X7R Stimulation:

-

Add the P2X7R agonist BzATP to each well at a final concentration known to elicit a robust response (e.g., 100 µM).

-

Incubate for a specified duration (e.g., 30-60 minutes).[5]

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

IL-1β Quantification:

-

Quantify the concentration of IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

In Vivo Amphetamine-Induced Hyperactivity in Rats

Objective: To assess the in vivo efficacy of this compound in a rodent model of hyperactivity.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

This compound

-

Vehicle control (e.g., 20% hydroxypropyl-β-cyclodextrin)

-

d-amphetamine sulfate

-

Open field apparatus equipped with automated activity monitoring systems

Procedure:

-

Acclimatization:

-

House the rats in the testing facility for at least one week before the experiment to allow for acclimatization.

-

Handle the rats daily for several days leading up to the experiment to reduce stress.

-

-

Habituation:

-

Habituate the rats to the open field apparatus for a set period (e.g., 30-60 minutes) for one or more days before the test day.

-

-

Drug Administration:

-

On the test day, administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the amphetamine challenge (e.g., 60 minutes).

-

-

Amphetamine Challenge:

-

Administer d-amphetamine sulfate (e.g., 1 mg/kg, intraperitoneally) to the rats.[6]

-

-

Locomotor Activity Recording:

-

Data Analysis:

-

Analyze the locomotor activity data, typically in time bins (e.g., 5 or 10 minutes), to observe the time course of the amphetamine effect.

-

Compare the locomotor activity of the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Social Interaction Test in Rodents

Objective: To evaluate the effect of this compound on social behavior.

Animals:

-

Male rats or mice

Materials:

-

This compound

-

Vehicle control

-

Three-chambered social interaction apparatus

-

Novel and familiar stimulus animals

Procedure:

-

Habituation:

-

Habituate the test animal to the three-chambered apparatus for a set period (e.g., 10 minutes) to allow for exploration of all chambers.[3]

-

-

Sociability Test:

-

Place a novel, unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

-

Place the test animal in the center chamber and allow it to freely explore all three chambers for a defined period (e.g., 10 minutes).

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Social Novelty Test:

-

Immediately following the sociability test, introduce a second, novel "stranger" animal in the previously empty wire cage. The first stranger animal now becomes the "familiar" animal.

-

Again, allow the test animal to explore all three chambers for a set period (e.g., 10 minutes).

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Data Analysis:

-

For the sociability test, compare the time spent in the chamber with the stranger animal versus the chamber with the empty cage.

-

For the social novelty test, compare the time spent sniffing the novel stranger versus the familiar stranger.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavior of this compound-treated animals with vehicle-treated controls.

-

Conclusion

This compound is a valuable research tool for investigating the role of the P2X7 receptor in the central nervous system. Its high affinity, selectivity, and brain penetrance allow for robust target engagement in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their neuroscience research endeavors. Further investigation into the therapeutic potential of P2X7R antagonism with compounds like this compound is warranted for a variety of neurological and psychiatric disorders characterized by neuroinflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amuzainc.com [amuzainc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. imrpress.com [imrpress.com]

- 8. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-42253432 In Vivo Dosing in Rats

Introduction

JNJ-42253432 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel expressed in various cells, including glial cells in the central nervous system (CNS).[1][2] It is characterized as a centrally permeable compound with a high affinity for the rat P2X7 channel, making it a valuable tool for in vivo studies in rodent models of neurological and inflammatory disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound to rats for research purposes.

Mechanism of Action

This compound exerts its pharmacological effects by blocking the P2X7 receptor.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, leads to the opening of a non-selective cation channel.[3][4][5] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, triggering downstream signaling cascades.[3][4][5] These pathways include the activation of protein kinases and transcription factors, culminating in the release of pro-inflammatory cytokines such as IL-1β.[1][2][3][5] By antagonizing this receptor, this compound can effectively modulate neuroinflammation and other P2X7-mediated physiological and pathological processes.[1][2]

Pharmacokinetic and Pharmacodynamic Profile in Rats

This compound exhibits desirable pharmacokinetic and pharmacodynamic properties for in vivo studies in rats. It is orally active and demonstrates good CNS penetration with a brain-to-plasma ratio of 1.[1][2] The compound has a high affinity for the rat P2X7 receptor.[1][2][6]

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| pKi for P2X7 Channel | 9.1 ± 0.07 | Rat | [1][2] |

| Brain P2X7 Occupancy ED50 | 0.3 mg/kg | Rat | [1][2][7] |

| Mean Plasma Concentration at ED50 | 42 ng/mL | Rat | [1][2][7] |

| SERT Occupancy ED50 | 10 mg/kg | Rat | [1][2] |

| Brain-to-Plasma Ratio | 1 | Rodents | [1][2] |

Experimental Protocols

Materials

-

This compound powder

-

Vehicle: 1% Hydroxypropyl methylcellulose (HPMC) in sterile water

-

Male Sprague-Dawley or Wistar rats (weight and age to be determined by the specific study design)

-

Oral gavage needles (flexible, 18-20 gauge)

-

Syringes (1-5 mL)

-

Analytical balance

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

pH meter

Dosing Solution Preparation (1 mg/mL Suspension)

-

Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 5 mL/kg).[2]

-

Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Prepare the vehicle: Prepare a 1% HPMC solution by slowly adding HPMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

-

Suspend the compound: Triturate the weighed this compound powder with a small amount of the 1% HPMC vehicle to form a smooth paste. Gradually add the remaining vehicle while stirring to achieve the final desired concentration (e.g., 1 mg/mL).

-

Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform distribution of the compound. Visually inspect for any clumps.

-

Store appropriately: Store the prepared suspension at 2-8°C and protected from light. It is recommended to prepare the formulation fresh on the day of dosing. Before administration, allow the suspension to come to room temperature and stir thoroughly to ensure homogeneity.

In Vivo Dosing Protocol: Oral Gavage

-

Animal Handling and Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment. Handle the animals gently to minimize stress.

-

Fasting (Optional): Depending on the experimental design, a brief fasting period (e.g., 4-6 hours) may be considered to standardize drug absorption. Ensure free access to water at all times.

-

Dose Calculation: Calculate the volume of the dosing suspension to be administered to each rat based on its individual body weight and the desired dose (e.g., for a 300g rat and a 1 mg/kg dose, administer 0.3 mL of a 1 mg/mL suspension).

-

Administration:

-

Gently restrain the rat.

-

Measure the appropriate volume of the dosing suspension into a syringe fitted with a flexible oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

-

Observe the animal briefly after administration to ensure there are no signs of distress or regurgitation.

-

-

Post-Dosing Monitoring: Monitor the animals for any adverse effects according to the approved animal care and use protocol.

-

Experimental Timeline: The timing of subsequent experimental procedures (e.g., behavioral testing, tissue collection) should be based on the known pharmacokinetics of this compound, with peak brain occupancy typically observed around 2 hours post-dose.[8]

Visualizations

P2X7 Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1428327-35-8 | MOLNOVA [molnova.com]

- 7. Pharmacology of a novel central nervous system-penetrant P2X7 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: JNJ-42253432 Cell-Based Assay for IL-1β Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, is a key mediator of IL-1β processing and has emerged as a significant therapeutic target.

JNJ-42253432 is a high-affinity, orally active antagonist of the P2X7 receptor, a key component in the activation of the NLRP3 inflammasome.[1][2] The P2X7 receptor, an ATP-gated ion channel, is considered "signal 2" in the canonical two-step activation of the NLRP3 inflammasome.[3] By blocking the P2X7 receptor, this compound effectively inhibits the release of IL-1β in a concentration-dependent manner, making it a promising candidate for the treatment of inflammatory disorders.[2]

These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on IL-1β release from human THP-1 monocytic cells.

Signaling Pathway

The activation of the NLRP3 inflammasome and subsequent release of IL-1β is a two-step process. The first signal, typically provided by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS), primes the cell by upregulating the expression of pro-IL-1β and NLRP3 components via the NF-κB pathway.[3][4] The second signal, which can be triggered by various stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable 17 kDa form.[3][4] this compound, as a P2X7 antagonist, blocks the ATP-mediated second signal, thereby inhibiting inflammasome activation and IL-1β release.

Caption: NLRP3 Inflammasome Activation and P2X7 Receptor Inhibition.

Data Presentation

The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50) in a cell-based IL-1β release assay. While specific IC50 data for this compound in a THP-1 cell line is not publicly available, data from a structurally related P2X7 antagonist, JNJ-47965567, provides a strong reference for expected potency.

| Compound | Cell Type | Species | Priming Agent (Concentration) | Activating Agent (Concentration) | pIC50 | IC50 (nM) |

| JNJ-47965567 | Whole Blood | Human | LPS (30 ng/mL) | BzATP (1 mM) | 6.7 ± 0.07 | ~200 |

| JNJ-47965567 | Monocytes | Human | LPS (30 ng/mL) | BzATP (0.5 mM) | 7.5 ± 0.07 | ~32 |

| JNJ-47965567 | Microglia | Rat | LPS (3 ng/mL) | BzATP (0.3 mM) | 7.1 ± 0.1 | ~79 |

| This compound | - | Human | - | - | pKi = 7.9 ± 0.08 | - |